molecular formula C7H8OS B1664034 2-Acetyl-5-methylthiophene CAS No. 13679-74-8

2-Acetyl-5-methylthiophene

Cat. No. B1664034
CAS RN: 13679-74-8
M. Wt: 140.2 g/mol
InChI Key: YOSDTJYMDAEEAZ-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylthiophene is a volatile organic compound that is formed during the reaction between L-cysteine and dihydroxyacetone in a glycerine or triglyceride solvent system .


Synthesis Analysis

This compound can be prepared by reacting 2-methylthiophene with acetic anhydride . It undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-5-methylthiophene is C7H8OS, and its molecular weight is 140.20 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Acetyl-5-methylthiophene undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product . It also reacts with 1,2-bis (5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-5-methylthiophene include a molecular weight of 140.203, and it is a volatile organic compound . More detailed properties like boiling point, melting point, and density can be found in the references .

Scientific Research Applications

Application 1: Microwave Spectroscopy

  • Summary of the Application : 2-Acetyl-5-methylthiophene (2A5MT) is used in microwave spectroscopy to study the internal rotations of the molecule. The microwave spectrum of 2A5MT was recorded, and the spectrum was assigned to the syn-conformer of the molecule .
  • Methods of Application or Experimental Procedures : The microwave spectrum of 2A5MT was recorded using a molecular jet Fourier transform microwave spectrometer working in the frequency range of 2 to 26.5 GHz . The spectrum was assigned to the syn-conformer of the molecule while that of anti-2A5MT was not observable .
  • Results or Outcomes : The rotational and centrifugal distortion constants were determined with high accuracy. The experimental values of the rotational constants are compared to those derived from quantum chemical calculations . Splitting of each rotational transition into quintets due to internal rotations of the acetyl methyl and ring methyl groups could be resolved and analysed to yield barriers to internal rotations of 301.811 (41) cm −1 and 157.2612 (13) cm −1, respectively .

Application 2: Preparation of Other Compounds

  • Summary of the Application : 2-Acetyl-5-methylthiophene can be used as a starting material in the synthesis of other organic compounds .
  • Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound. For example, it can be used in the preparation of 2-ethyl-5-methylthiophene , (5-methylthiophen-2-yl)glyoxal , and (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one .
  • Results or Outcomes : The outcomes will depend on the specific reactions. In general, these reactions expand the range of compounds that can be synthesized using 2-Acetyl-5-methylthiophene as a starting material .

Application 3: Preparation of 2-Ethyl-5-methylthiophene

  • Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of 2-ethyl-5-methylthiophene .
  • Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
  • Results or Outcomes : The outcomes will depend on the specific reactions .

Application 4: Preparation of (5-methylthiophen-2-yl)glyoxal

  • Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of (5-methylthiophen-2-yl)glyoxal .
  • Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
  • Results or Outcomes : The outcomes will depend on the specific reactions .

Application 5: Preparation of (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one

  • Summary of the Application : 2-Acetyl-5-methylthiophene can be used in the preparation of (2 E)-1- (5-methylthiophen-2-yl)-3- (pyridin-3-yl)prop-2-en-1-one .
  • Methods of Application or Experimental Procedures : The specific procedures will depend on the target compound .
  • Results or Outcomes : The outcomes will depend on the specific reactions .

Safety And Hazards

2-Acetyl-5-methylthiophene is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-Acetyl-5-methylthiophene research could involve further understanding of the electronic effects transmitted through aromatic rings, as well as how different heteroatoms affect torsional barriers .

properties

IUPAC Name

1-(5-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDTJYMDAEEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159932
Record name 2-Acetyl-5-methylthiophene
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes
Record name 2-Acetyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-5-methylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

232.00 to 234.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033130
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Acetyl-5-methylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.120-1.130 (20°)
Record name 2-Acetyl-5-methylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-5-methylthiophene

CAS RN

13679-74-8
Record name 2-Acetyl-5-methylthiophene
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Record name 2-Acetyl-5-methylthiophene
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Record name 2-Acetyl-5-methylthiophene
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Record name 1-(5-methyl-2-thienyl)ethan-1-one
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Record name 2-ACETYL-5-METHYLTHIOPHENE
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Record name 2-Acetyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name 2-Acetyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-Acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene are prepared by acetylation of commercially-available 3-methylthiophene with acetic anhydride in the presence of phosphoric acid by the procedure of Hartough and Kosak, J. Am. Chem. Soc., 69, 3093 (1974). Using the same procedure with commercial 2-methylthiophene provides 2-acetyl-5-methylthiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
C Dindić, HVL Nguyen - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
… To further examine the effects of multiple methyl internal rotations, it was natural to continue with the two-top molecule 2-acetyl-5-methylthiophene (2A5MT), which is the last one in a …
Number of citations: 3 pubs.rsc.org
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… More specifically, 2-acetyl-5-methylthiophene has been used in the production of antihypertensive agents [10] and it is, among other thiophene derivatives, responsible for the mild …
Number of citations: 26 www.sciencedirect.com
EA Nyawade, NRS Sibuyi, M Meyer, R Lalancette… - Inorganica Chimica …, 2021 - Elsevier
… The reactions of 2-acetyl-5-methylthiophene with thiosemicarbazide and 4-methyl-3-thiosemicarbazide in methanol under reflux formed the 2-acetyl-5-methylthiophene TSC ligands L1 …
Number of citations: 27 www.sciencedirect.com
TV Shchedrinskaya, PA Konstantinov… - Chemistry of Heterocyclic …, 1977 - Springer
… Isolation of 2-Acetyl-5-methylthiophene (III) from the Products of Oxidation of 2-Ethyl-5-methylthiophene (I). A solution of 40 ml of cobalt acetate (5 9 10 -z mole/liter) and 24.8 ml of …
Number of citations: 1 link.springer.com
C Dindić, HVL Nguyen - ChemPhysChem, 2021 - Wiley Online Library
… The two isomers of 2A3MT, 2-acetyl-4-methylthiophene (2A4MT) and 2-acetyl-5-methylthiophene (2A5MT), are currently under study to explore the influence of the substitution position …
HR Gutmann, FE Ray - Journal of the American Chemical Society, 1951 - ACS Publications
… In one instance, the melting point of a mixture of the oximes of 2-acetyl-5-methylthiophene and 2acetyl-5-ethylthiophene did not show depression. However, the semicarbazone and p-…
Number of citations: 5 pubs.acs.org
JJ Dong, J Roger, H Doucet - Tetrahedron Letters, 2009 - Elsevier
… In the presence of unsymmetrically disubstituted, 2-acetyl-5-methylthiophene, a regioselective arylation on carbon 4 of thiophene was observed. This reaction provides only HX …
Number of citations: 64 www.sciencedirect.com
SM Cohen, S Fukushima, NJ Gooderham… - Food and Chemical …, 2017 - Elsevier
… 2-Acyl-substituted thiophene flavoring substances 1-(3-hydroxy-5-methyl-2-thienyl)ethanone and 2-acetyl-5-methylthiophene are structurally similar to 2-acetylthiophene and 5-methyl-2…
Number of citations: 20 www.sciencedirect.com
ZA Krasnaya, TS Stytsenko, EP Prokof'Ev… - Bulletin of the …, 1980 - hero.epa.gov
… Cyclic and acyclic α,β-unsaturated ketones and their vinylogs, containing not more than three double bonds, and also 2-acetyl-5-methylfuran and 2-acetyl-5-methylthiophene, are …
Number of citations: 6 hero.epa.gov
SE KARİPER, K SAYIN, D KARAKAŞ - Journal of the Turkish Chemical … - dergipark.org.tr
… (msh2) and 2-acetyl-5-methylthiophene methanesulfonylhydrazone (msh3) ligands, a … 2-acetyl-5-methylthiophene methanesulfonylhydrazone (msh3) which are the heteroatomic …
Number of citations: 2 dergipark.org.tr

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